(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide features a benzo[d]thiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The propanamide chain is linked to a 4-fluorophenylsulfonyl moiety. This structure combines electron-withdrawing groups (fluorine, sulfonyl) with a planar heterocyclic system, which may enhance binding affinity in biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S2/c1-21-14-7-4-12(19)10-15(14)25-17(21)20-16(22)8-9-26(23,24)13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXDCHRVZZACBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a thiazole ring fused with a benzo group and a sulfonamide moiety, which are critical for its biological activity. The presence of fluorine atoms enhances the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets.
Mechanism of Action:
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors, modulating various biological pathways. The thiazole moiety is often associated with enzyme inhibition and receptor antagonism, making it a promising scaffold for drug development.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung) | 5.0 | Moderate |
| HepG2 (Liver) | 4.5 | High |
| MCF-7 (Breast) | 6.0 | Moderate |
These results suggest that modifications on the thiazole ring and the sulfonamide group can enhance the anticancer activity through better binding affinity to cancer-related targets.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi.
- Study Findings: A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of thiazole derivatives is highly dependent on the substituents present on the thiazole ring and the aromatic groups attached. Key findings include:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups like fluorine at specific positions enhances biological activity.
- Hydrophobic Interactions: The hydrophobic nature of the sulfonamide group contributes significantly to the binding affinity towards biological targets.
- Ring Modifications: Variations in the thiazole ring structure can lead to significant changes in potency and selectivity.
Case Study 1: Anticancer Evaluation
In a study evaluating various thiazole derivatives, including our compound, researchers found that specific modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The introduction of a fluorine atom at the para position of the phenyl ring was particularly effective in increasing potency.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of thiazole derivatives against Candida albicans. The compound exhibited an MIC value comparable to standard antifungal agents, indicating its potential as an alternative treatment option.
Comparison with Similar Compounds
Research Implications
Spectral Characterization : Full IR/NMR/MS profiling.
Biological Screening : Comparison with ’s benzothiazole acetamides (pesticide/medicinal applications) .
Solubility Optimization : Introduction of polar groups without compromising binding affinity.
Table 1. Key Analogues and Properties
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide?
- Methodological Answer : The compound’s synthesis likely involves coupling a fluorinated benzothiazole precursor with a sulfonamide-containing propanamide. For analogous sulfonamide derivatives, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine (TEA) in dimethyl sulfoxide (DMSO) have been used to form amide bonds efficiently, yielding products with >68% purity after recrystallization . Thiazole ring formation may employ thiourea intermediates under reflux conditions, followed by cyclization with halogenated reagents.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- 1H/13C-NMR : Essential for confirming the (E)-configuration of the imine group (δ ~8–10 ppm for imine protons) and verifying substituent positions (e.g., fluorophenyl sulfonyl protons at δ ~7.5–8.5 ppm) .
- FT-IR : Key absorption bands include C=N stretching (~1600 cm⁻¹), sulfonyl S=O (~1350–1150 cm⁻¹), and amide C=O (~1650 cm⁻¹) .
- Elemental Analysis : Validate calculated vs. experimental C, H, N percentages (e.g., deviations <0.3% indicate purity; larger discrepancies suggest unreacted intermediates) .
Advanced Questions
Q. How can reaction yields be optimized when synthesizing this compound under low-efficiency conditions?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., HBTU vs. EDCI) and bases (TEA vs. DIPEA) to improve amidation efficiency .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of sulfonamide intermediates, while reflux in 1,4-dioxane may improve cyclization .
- Temperature Control : Lower temperatures (0–5°C) during imine formation reduce side reactions, while higher temperatures (80–100°C) accelerate thiazole ring closure .
Q. How should researchers resolve discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer :
- Step 1 : Repeat combustion analysis to rule out instrumental errors.
- Step 2 : Perform HPLC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis byproducts). For example, deviations in nitrogen content may indicate residual ammonium salts from coupling reactions .
- Step 3 : Recrystallize using mixed solvents (e.g., ethanol/water) to remove hydrophilic impurities, as demonstrated for structurally similar thiazoles .
Q. What computational and experimental strategies are recommended to study tautomerism or stereochemical stability in this compound?
- Methodological Answer :
- DFT Calculations : Model energy differences between (E)- and (Z)-isomers using Gaussian or ORCA software. Compare predicted NMR shifts with experimental data to identify dominant tautomers .
- Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d6 from 25°C to 80°C to detect dynamic tautomeric equilibria (e.g., thione-thiol shifts in benzothiazoles) .
- X-ray Crystallography : Resolve solid-state configurations, as seen in analogous fluorophenyl-thiazole derivatives .
Q. How can researchers design biological activity assays to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR or VEGFR) due to the compound’s sulfonamide and fluorophenyl motifs, which mimic ATP’s adenine interactions .
- Assay Conditions : Use fluorescence-based ADP-Glo™ assays with purified kinase domains. Include positive controls (e.g., staurosporine) and measure IC50 values at varying concentrations (1 nM–100 µM).
- Docking Studies : Perform AutoDock/Vina simulations to predict binding modes, focusing on hydrogen bonds between the sulfonyl group and kinase hinge regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
